ethyl {2-[(2-thienylacetyl)amino]-1,3-thiazol-4-yl}acetate
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Description
Ethyl {2-[(2-thienylacetyl)amino]-1,3-thiazol-4-yl}acetate is a useful research compound. Its molecular formula is C13H14N2O3S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.04458466 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl {2-[(2-thienylacetyl)amino]-1,3-thiazol-4-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key properties include:
- Molecular Weight : 252.30 g/mol
- LogP : 3.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 5
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in different studies:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Escherichia coli | 62.5 |
Bacillus subtilis | 31.25 |
Acinetobacter baumannii | 40 |
These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Research has also indicated that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The following table outlines the IC50 values for different cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analysis .
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Inhibition of DNA Synthesis : The compound may disrupt DNA replication in bacterial cells, leading to cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Escherichia coli and Staphylococcus aureus. Results showed that the compound significantly reduced bacterial load in vitro and exhibited synergistic effects when combined with standard antibiotics like amoxicillin.
Case Study 2: Anticancer Activity
A preclinical trial evaluated the efficacy of this compound in mouse models bearing human tumor xenografts. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
ethyl 2-[2-[(2-thiophen-2-ylacetyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-18-12(17)6-9-8-20-13(14-9)15-11(16)7-10-4-3-5-19-10/h3-5,8H,2,6-7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBMRPOBGISAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.